2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule, likely used in advanced organic synthesis or pharmaceutical research. It contains functional groups such as benzyl, tert-butoxycarbonyl, and carboxylic acid .
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of the diazaspiro[4.5]decane ring system .Scientific Research Applications
Supramolecular Chemistry
Supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives, including compounds similar to the one , have been studied for their unique crystal structures and interactions. The research by Graus et al. (2010) explored the relationship between molecular and crystal structures of various diazaspiro[4.5]decane derivatives. These compounds exhibit specific supramolecular arrangements without solvent molecules in their crystal lattice, emphasizing the role of substituents on the cyclohexane ring in their structural configuration (Graus et al., 2010).
Peptide Synthesis
Spirolactams, including those structurally related to 2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid hydrochloride, have been synthesized as conformationally restricted pseudopeptides. Fernandez et al. (2002) described the synthesis of spirolactam derivatives for use in peptide synthesis as constrained surrogates for Pro-Leu and Gly-Leu dipeptides. Their research demonstrates the potential of these compounds in mimicking specific peptide structures, contributing to the development of novel peptidomimetics (Fernandez et al., 2002).
Organic Synthesis and Catalysis
The versatility of diazaspiro[4.5]decane systems, including those related to the queried compound, is evident in their application in organic synthesis. The work by Martin‐Lopez and Bermejo (1998) on the synthesis of azaspiro[4.5]decane systems via oxidative cyclization showcases their potential in constructing complex organic molecules, including natural product analogs and novel organic frameworks (Martin‐Lopez & Bermejo, 1998).
Material Science
Compounds with a diazaspiro[4.5]decane core are also explored in material science for their potential in forming new polymeric materials. For instance, the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol demonstrate how spirocyclic compounds contribute to the development of new polymeric materials with high thermal stability and solubility in polar solvents (Hsiao, Yang, & Chen, 2000).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-benzyl-8-[(2-methylpropan-2-yl)oxycarbonyl]-2,8-diazaspiro[4.5]decane-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4.ClH/c1-20(2,3)27-19(26)23-11-9-21(10-12-23)15-22(14-17(21)18(24)25)13-16-7-5-4-6-8-16;/h4-8,17H,9-15H2,1-3H3,(H,24,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWCYWLVIGZHQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CN(CC2C(=O)O)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.